N-Methyltryptamine

Catalog No.
S604731
CAS No.
61-49-4
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyltryptamine

CAS Number

61-49-4

Product Name

N-Methyltryptamine

IUPAC Name

2-(1H-indol-3-yl)-N-methylethanamine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

NCIKQJBVUNUXLW-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=CC=CC=C21

Solubility

26.1 [ug/mL]

Synonyms

2-(1H-indol-3-yl)-N-methylethanamine, N-methyltryptamine, N-methyltryptamine hydrochloride, N-methyltryptamine oxalate

Canonical SMILES

CNCCC1=CNC2=CC=CC=C21

N-Methyltryptamine (NMT) is a naturally occurring psychedelic compound belonging to the substituted tryptamine chemical class []. It is biosynthesized in the human body from tryptamine by enzymes like indolethylamine N-methyltransferase []. NMT is also found in the bark, shoots, and leaves of various plant genera, including Virola, Acacia, Mimosa, and Desmanthus, often alongside related psychoactive compounds like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) [].

NMT plays a role in scientific research due to its presence in various biological systems and its potential psychoactive properties. However, most research on tryptamines focuses on DMT due to its stronger psychedelic effects [].


Molecular Structure Analysis

The NMT molecule consists of an indole ring fused with an ethylamine side chain at the nitrogen atom on position 1 (hence the "N-Methyl" designation). The indole ring is a bicyclic structure with a benzene ring fused to a pyrrole ring containing a nitrogen atom. The ethylamine side chain has a terminal amine group (NH2) [].

This structure shares similarities with other tryptamines like DMT and serotonin, which also possess an indole ring. The presence of the methyl group (CH3) on the nitrogen atom differentiates NMT from tryptamine itself [].

Presence and Potential as a Biomarker:

N-Methyltryptamine (NMT) is a naturally occurring indoleamine found in trace amounts in the human body and various plant species, including Virola, Acacia, Mimosa, and Desmanthus []. It has been identified as a metabolite of the essential amino acid L-tryptophan []. While research into its biological function is limited, some studies suggest it could serve as a potential biomarker for the consumption of specific foods containing NMT [].

Forensic Applications:

NMT shares some structural similarities with other controlled substances like Alpha-methyltryptamine (AMT). Due to this, it is classified as a Schedule I controlled substance in the United States []. This classification restricts research access and hinders extensive investigation into its potential forensic applications. However, due to its close relation to other psychoactive substances, developing reliable detection methods for NMT could be valuable in forensic settings [].

Physical Description

Solid

XLogP3

2.1

Melting Point

88.0 °C
87-89°C

UNII

6FRL4L3Z7V

Related CAS

942-27-8 (hydrochloride)

Other CAS

61-49-4

Wikipedia

N-methyltryptamine

Dates

Modify: 2023-08-15
1.Schmid, C.L., and Bohn, L.M. Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo. Journal of Neuroscience 30(40), 13513-13524 (2010).

Explore Compound Types